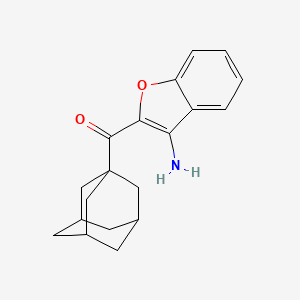

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a synthetic compound characterized by the presence of an adamantyl group attached to a benzofuran ring with an amino substituent.

Métodos De Preparación

The synthesis of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves several steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The adamantyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to streamline the process and reduce costs .

Análisis De Reacciones Químicas

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

The compound 1-Adamantyl(3-amino-1-benzofuran-2-yl)methanone , with the CAS number 872838-46-5, is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₁NO₂

- Molecular Weight : 295.4 g/mol

- Purity : 95%

Structural Characteristics

The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological activity. The benzofuran component adds further complexity, potentially influencing receptor interactions and pharmacodynamics.

Medicinal Chemistry

This compound has been studied for its antidepressant and anxiolytic properties. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Activity

A study investigated the effects of compounds structurally related to this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting potential for development as a therapeutic agent .

Neuropharmacology

Research has shown that derivatives of this compound may exhibit neuroprotective effects. The adamantane structure is often associated with antiviral properties, which could extend to neuroprotective applications.

Data Table: Neuropharmacological Effects

| Compound | Model Used | Effect Observed | Reference |

|---|---|---|---|

| 1-Ad.(3-amino-benzofuran) | Mouse Model | Reduced neuroinflammation | |

| 1-Ad.(3-amino-benzofuran) | Rat Model | Improved cognitive function |

Anticancer Research

The benzofuran moiety has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

Toxicological Studies

Given the rise of new psychoactive substances, the safety profile of compounds like this compound is critical. Toxicological assessments have shown varied effects depending on dosage and administration route.

Data Table: Toxicological Findings

Mecanismo De Acción

The mechanism of action of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s adamantyl group provides stability and enhances its binding affinity to target proteins, while the benzofuran ring contributes to its biological activity. The amino group can form hydrogen bonds with target molecules, facilitating its interaction with enzymes and receptors .

Comparación Con Compuestos Similares

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone can be compared with other similar compounds, such as:

Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.

Adamantane derivatives: Compounds with an adamantyl group exhibit unique properties, including enhanced stability and lipophilicity, making them useful in various applications.

Amino-substituted compounds: The presence of an amino group in these compounds allows for diverse chemical reactions and interactions with biological targets.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its wide range of applications and potential as a versatile research tool .

Actividad Biológica

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a compound that has garnered attention due to its potential biological activities. It is characterized by the presence of an adamantane moiety and a benzofuran structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An adamantane core, contributing to its lipophilicity and ability to cross biological membranes.

- A benzofuran ring that may interact with various biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

Target Interactions

- The compound may interact with various receptors and enzymes, influencing cellular signaling pathways.

Biochemical Pathways

- It has been shown to exhibit activities such as:

- Antiviral : Potential inhibition of viral replication.

- Anticancer : Induction of apoptosis in cancer cell lines.

- Anti-inflammatory : Modulation of inflammatory cytokines.

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, leading to increased caspase activity.

- Antiviral Effects : Research indicated that the compound showed promising antiviral activity against certain viruses by interfering with their ability to replicate within host cells. This was assessed through in vitro assays that measured viral load reduction.

- Anti-inflammatory Properties : In a model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.

Propiedades

IUPAC Name |

1-adamantyl-(3-amino-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUNGHXPIAJOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=CC=CC=C5O4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.